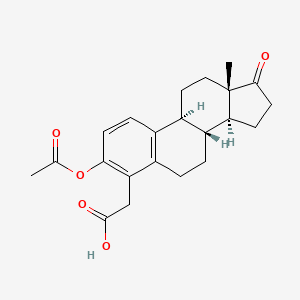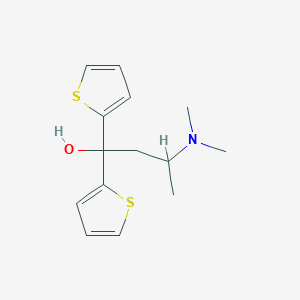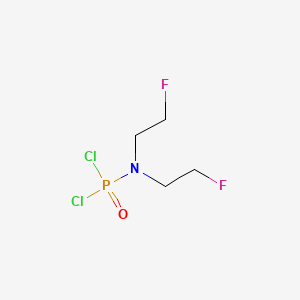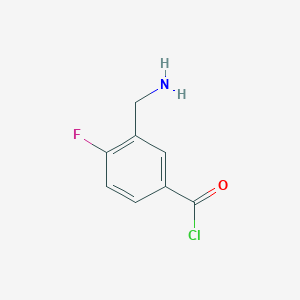
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of an acetyloxy group, which is a functional group with the formula −OCOCH₃
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid typically involves the acetylation of estradiol derivatives. One common method includes the reaction of estradiol with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acetyl chloride (CH₃COCl) and triethylamine (Et₃N) are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
科学的研究の応用
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in various physiological processes. This modulation can lead to changes in cellular function, growth, and differentiation.
類似化合物との比較
Similar Compounds
Estradiol: The parent compound of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid, known for its role in hormone regulation.
Estrone: Another estrogen hormone with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
This compound is unique due to its specific acetyloxy modification, which can enhance its stability and bioavailability compared to its parent compound, estradiol. This modification also allows for selective interactions with estrogen receptors, potentially leading to more targeted therapeutic effects.
特性
分子式 |
C22H26O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-4-yl]acetic acid |
InChI |
InChI=1S/C22H26O5/c1-12(23)27-19-7-5-13-14(17(19)11-21(25)26)3-4-16-15(13)9-10-22(2)18(16)6-8-20(22)24/h5,7,15-16,18H,3-4,6,8-11H2,1-2H3,(H,25,26)/t15-,16-,18+,22+/m1/s1 |
InChIキー |
RBRXHIYGQUCVLX-LVOOAJGHSA-N |
異性体SMILES |
CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC(=O)O |
正規SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















